molecular formula C17H17NO4 B2985138 (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate CAS No. 1794840-96-2

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate

Cat. No.: B2985138
CAS No.: 1794840-96-2
M. Wt: 299.326
InChI Key: TYUXUUQMRAKRQP-UHFFFAOYSA-N
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Description

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate is an organic compound that features both an anilino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate typically involves the esterification of 2-(2-methoxyphenyl)acetic acid with (2-anilino-2-oxoethyl) alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The anilino and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. The anilino group can form hydrogen bonds with proteins or enzymes, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate is unique due to its combination of an anilino group and a methoxyphenyl group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-10-6-5-7-13(15)11-17(20)22-12-16(19)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUXUUQMRAKRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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